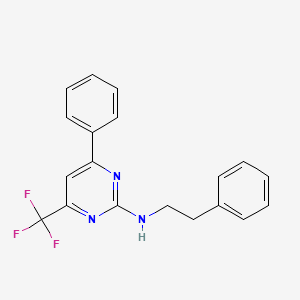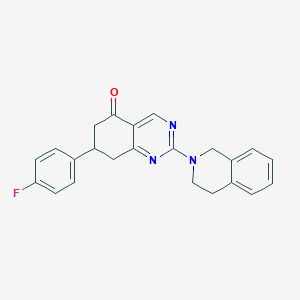
4-phenyl-N-(2-phenylethyl)-6-(trifluoromethyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-phenyl-N-(2-phenylethyl)-6-(trifluoromethyl)pyrimidin-2-amine is a synthetic organic compound belonging to the pyrimidine class. This compound is characterized by the presence of a trifluoromethyl group at the 6th position of the pyrimidine ring, a phenyl group at the 4th position, and a phenylethylamine moiety attached to the nitrogen at the 2nd position. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-N-(2-phenylethyl)-6-(trifluoromethyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonic acid (CF₃SO₃H) in the presence of a base.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and a suitable alkylating agent.
Attachment of the Phenylethylamine Moiety: The phenylethylamine moiety can be attached through a nucleophilic substitution reaction using 2-phenylethylamine and an appropriate leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
4-phenyl-N-(2-phenylethyl)-6-(trifluoromethyl)pyrimidin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
4-phenyl-N-(2-phenylethyl)-6-(trifluoromethyl)pyrimidin-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting specific receptors or enzymes.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: It is used in studies investigating its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules.
Mécanisme D'action
The mechanism of action of 4-phenyl-N-(2-phenylethyl)-6-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The phenylethylamine moiety can interact with neurotransmitter receptors, potentially modulating their activity. The pyrimidine ring can participate in hydrogen bonding and π-π interactions with target proteins, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-phenyl-N-(2-phenylethyl)pyrimidin-2-amine: Lacks the trifluoromethyl group, which may result in different pharmacokinetic properties.
4-phenyl-6-(trifluoromethyl)pyrimidin-2-amine: Lacks the phenylethylamine moiety, which may affect its interaction with biological targets.
N-(2-phenylethyl)-6-(trifluoromethyl)pyrimidin-2-amine: Lacks the phenyl group at the 4th position, potentially altering its chemical reactivity.
Uniqueness
4-phenyl-N-(2-phenylethyl)-6-(trifluoromethyl)pyrimidin-2-amine is unique due to the combination of the trifluoromethyl group, phenyl group, and phenylethylamine moiety. This combination imparts distinct physicochemical properties, such as increased lipophilicity and specific binding interactions with biological targets, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C19H16F3N3 |
|---|---|
Poids moléculaire |
343.3 g/mol |
Nom IUPAC |
4-phenyl-N-(2-phenylethyl)-6-(trifluoromethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C19H16F3N3/c20-19(21,22)17-13-16(15-9-5-2-6-10-15)24-18(25-17)23-12-11-14-7-3-1-4-8-14/h1-10,13H,11-12H2,(H,23,24,25) |
Clé InChI |
VTFXTQJESGPIEO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCNC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-[(4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}butanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B14998722.png)
![2-[(3-oxo-12-propan-2-yl-4-prop-2-enyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl)sulfanyl]-N-phenylacetamide](/img/structure/B14998725.png)
![4-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonyl}-N-[3-nitro-5-(2,2,2-trifluoroethoxy)phenyl]butanamide](/img/structure/B14998733.png)
![Methyl 4-({2-[(3-fluorophenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate](/img/structure/B14998736.png)
![N-cyclohexyl-2-[furan-2-ylmethyl-(2-thiophen-2-ylacetyl)amino]-2-methylbutanamide](/img/structure/B14998747.png)
![ethyl 6-(4-fluorobenzoyl)imino-7-(furan-2-ylmethyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B14998755.png)
![(3E,5E)-1-benzyl-3,5-bis[(2-methylphenyl)methylidene]piperidin-4-one](/img/structure/B14998761.png)
![7-(2,4-dimethoxyphenyl)-2-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B14998769.png)
![N-{5-[4-chloro-3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B14998772.png)
![N-(3-methoxyphenyl)-N~2~-[(4-methylcyclohexyl)carbonyl]isoleucinamide](/img/structure/B14998781.png)


![N-{[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]methyl}butanamide](/img/structure/B14998792.png)
![N-Benzyl-4-[(2-chloro-6-fluorophenyl)methyl]-3-oxo-3,4-dihydro-2H-1,4-benzothiazine-6-carboxamide](/img/structure/B14998807.png)
